molecular formula C12H12ClN B12509185 2-Chloro-7-isopropylquinoline

2-Chloro-7-isopropylquinoline

Cat. No.: B12509185
M. Wt: 205.68 g/mol
InChI Key: FKTUGWOVQMSCTH-UHFFFAOYSA-N
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Description

2-Chloro-7-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the second position and an isopropyl group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-isopropylquinoline can be achieved through various methods, including classical and modern synthetic techniques. Some of the well-known methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

2-chloro-7-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)10-4-3-9-5-6-12(13)14-11(9)7-10/h3-8H,1-2H3

InChI Key

FKTUGWOVQMSCTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=N2)Cl

Origin of Product

United States

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